(3-Methylisoxazol-5-YL)methanamine

Purity Quality Control Analytical Chemistry

(3-Methylisoxazol-5-yl)methanamine (CAS 154016-55-4) is a primary amine functionalized at the 5-position of a 3-methylisoxazole heterocyclic core, with molecular formula C5H8N2O and molecular weight 112.13 g/mol. The compound is commercially available from multiple suppliers as a research chemical and building block.

Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
CAS No. 154016-55-4
Cat. No. B119620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methylisoxazol-5-YL)methanamine
CAS154016-55-4
Molecular FormulaC5H8N2O
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)CN
InChIInChI=1S/C5H8N2O/c1-4-2-5(3-6)8-7-4/h2H,3,6H2,1H3
InChIKeyJKVMPILAJBLISV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Methylisoxazol-5-yl)methanamine (CAS 154016-55-4): Technical Specifications and Comparative Procurement Guide


(3-Methylisoxazol-5-yl)methanamine (CAS 154016-55-4) is a primary amine functionalized at the 5-position of a 3-methylisoxazole heterocyclic core, with molecular formula C5H8N2O and molecular weight 112.13 g/mol . The compound is commercially available from multiple suppliers as a research chemical and building block . Its key physicochemical properties include predicted pKa of 7.95±0.29, density of 1.102 g/cm³, boiling point of 216.6°C at 760 mmHg, and XLogP3 of -0.3 [1]. The compound is classified as toxic if swallowed (H301), corrosive (UN2922 Hazard Class 8 with 6.1), and requires storage at -20°C under inert atmosphere for long-term stability .

Why (3-Methylisoxazol-5-yl)methanamine Cannot Be Arbitrarily Substituted with Isoxazole-5-methanamine Analogs


Isoxazole-5-methanamine derivatives exhibit substantial structure-dependent variation in key physicochemical and safety parameters that directly impact experimental reproducibility and procurement feasibility. The presence, position, and nature of substituents on the isoxazole ring alter pKa, lipophilicity (LogP), density, boiling point, and regulatory hazard classification . For example, methylation at the 3-position versus N-methylation of the amine yields compounds with divergent pKa values (7.95 vs. 8.39), XLogP3 values (-0.3 vs. 0.2), and density (1.102 vs. 0.998 g/cm³) [1]. Furthermore, the commercial availability of high-purity material (≥98%) from multiple vendors enables sourcing flexibility and cost optimization, whereas certain analogs are available only at lower purities or from fewer suppliers . The compound's hazardous material classification (UN2922, Class 8/6.1) imposes specific shipping, storage, and compliance requirements that differ from less hazardous or non-corrosive analogs . These quantifiable differences demonstrate that generic substitution without experimental validation introduces uncontrolled variables in synthesis, assay conditions, and laboratory operations.

(3-Methylisoxazol-5-yl)methanamine: Quantified Differentiation Evidence for Scientific Procurement Decisions


Commercial Purity Benchmark: 98% Standard Purity with Analytical Certification Documentation

(3-Methylisoxazol-5-yl)methanamine is commercially available at 98% standard purity from suppliers including Bidepharm and AK Scientific, with batch-specific analytical certification (NMR, HPLC, GC) provided . In contrast, N-methyl-1-(3-methylisoxazol-5-yl)methanamine (CAS 401647-22-1) is typically offered at 95-97% purity from vendors . This purity differential corresponds to up to a 3% absolute reduction in impurity burden per unit mass, which is critical for applications requiring precise stoichiometry and minimal side-product formation.

Purity Quality Control Analytical Chemistry

Lipophilicity (LogP) Differentiation: XLogP3 -0.3 Enables Distinct Chromatographic and Solubility Behavior

The computed XLogP3 of (3-Methylisoxazol-5-yl)methanamine is -0.3 , indicating modest hydrophilic character. This contrasts with the unsubstituted 5-isoxazolemethanamine (CAS 401647-18-5), which has XLogP3 of -0.7 , and the N-methylated analog (CAS 401647-22-1), which has XLogP3 of 0.2 [1]. The 0.4-unit difference in LogP relative to the unsubstituted analog alters reversed-phase HPLC retention time by approximately 0.6-1.2 minutes under standard gradient conditions (estimated based on log k′ ≈ LogP relationship), enabling distinct separation in complex mixtures.

Lipophilicity LogP Chromatography ADME

Acid-Base Character: Predicted pKa 7.95 Determines Ionization State Under Physiological Conditions

The predicted pKa of (3-Methylisoxazol-5-yl)methanamine is 7.95±0.29 , placing it near physiological pH (7.4). At pH 7.4, the compound exists as approximately 78% protonated (conjugate acid) and 22% neutral free base (calculated via Henderson-Hasselbalch equation). In contrast, the N-methyl analog (CAS 401647-22-1) has predicted pKa of 8.39±0.10 , resulting in approximately 91% protonation at pH 7.4. The 0.44-unit pKa difference produces a ~13% absolute difference in neutral fraction at physiological pH, which may influence membrane permeability and target engagement in biological assays.

pKa Ionization Physiological pH ADME

Density and Physical Form: 1.102 g/cm³ Differentiates from 3-Position Unsubstituted and N-Methyl Analogs

(3-Methylisoxazol-5-yl)methanamine has a reported density of 1.102 g/cm³ and appears as a colorless liquid at 20°C . This density value is intermediate between the unsubstituted 5-isoxazolemethanamine (1.148 g/cm³) and the N-methyl analog (0.9981 g/cm³) . The 0.046 g/cm³ lower density versus the unsubstituted analog (4.0% relative reduction) and 0.104 g/cm³ higher density versus the N-methyl analog (10.4% relative increase) may affect volumetric dosing accuracy in liquid handling systems and solution preparation protocols.

Density Physical Properties Formulation

Hazardous Material Classification: UN2922 Class 8 (6.1) Mandates Specific Shipping and Storage Compliance

(3-Methylisoxazol-5-yl)methanamine is classified under UN2922 as Hazard Class 8 (Corrosive) with subsidiary risk 6.1 (Poison), requiring Packing Group III shipping protocols . This classification differs from certain isoxazole-5-methanamine derivatives that may not carry the corrosive designation or may fall under different UN numbers. The compound's GHS hazard statements include H301 (Toxic if swallowed) and it carries the Signal Word "Danger" . Long-term storage requires -20°C under inert atmosphere (argon) to prevent degradation, with shelf-life considerations distinct from less sensitive analogs .

Safety Regulatory Compliance Shipping Storage

Validated Application Scenarios for (3-Methylisoxazol-5-yl)methanamine Based on Quantified Differentiation Evidence


Pharmaceutical Intermediate: PDE1 Inhibitor and Adenosine Analog Scaffold Derivatization

Patent literature identifies (3-Methylisoxazol-5-yl)methanamine as a key intermediate in the synthesis of PDE1 inhibitors (WO-2019/xxxxxx, US-2019/194189-A1) and adenosine analogs for disease treatment (WO-2020/247546-A1) . The primary amine functionality at the 5-position enables amide bond formation, reductive amination, and urea/thiourea synthesis for library generation. The compound's distinct pKa (7.95) and LogP (-0.3) relative to analogs influence the physicochemical properties of final drug candidates, making it a preferred building block when intermediate lipophilicity and near-physiological pKa are target profile requirements.

Fragment-Based Drug Discovery (FBDD): Privileged Isoxazole Core for Hit Expansion

As a low molecular weight (112.13 g/mol) fragment with balanced lipophilicity (XLogP3 -0.3) and one hydrogen bond donor plus three acceptors, (3-Methylisoxazol-5-yl)methanamine conforms to Rule of Three fragment guidelines . Its 98% commercial purity with batch QC documentation supports reproducible fragment screening campaigns where impurity-driven false positives must be minimized . The isoxazole core is a recognized privileged scaffold in medicinal chemistry, and the 5-aminomethyl handle provides a synthetically tractable vector for fragment growing, linking, or merging strategies.

Analytical Method Development and Reference Standard Preparation

The compound's intermediate density (1.102 g/cm³) and XLogP3 (-0.3) provide defined chromatographic behavior that can serve as a calibration reference for reversed-phase HPLC method development . The availability of batch-specific analytical certification (NMR, HPLC, GC) from commercial suppliers enables its use as a system suitability standard or retention time marker . Its UN2922 classification requires documented handling procedures, making it suitable for training and validation of hazardous material management protocols in regulated laboratory environments .

Chemical Biology Probe Synthesis: Primary Amine Conjugation Handle

The primary amine of (3-Methylisoxazol-5-yl)methanamine serves as a versatile conjugation handle for biotinylation, fluorophore attachment, or solid-support immobilization in chemical probe development . The predicted pKa of 7.95 ensures partial protonation at physiological pH, which can influence conjugation kinetics in aqueous buffer systems compared to analogs with higher pKa values (e.g., N-methyl analog pKa 8.39) . The compound's commercial availability at 98% purity minimizes amine-reactive impurities that could compete in conjugation reactions, ensuring reproducible probe loading and activity.

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